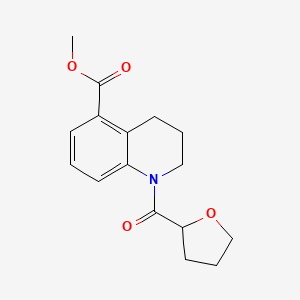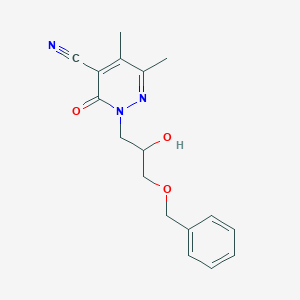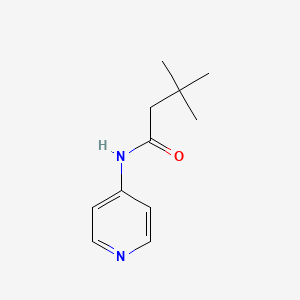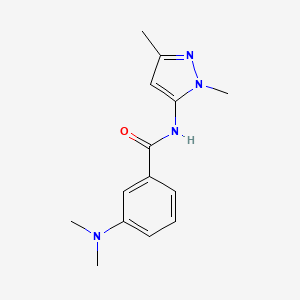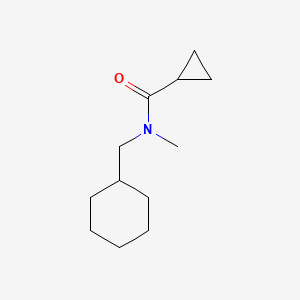
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has been shown to have potential as an anticancer agent, specifically in the treatment of solid tumors such as breast, ovarian, and pancreatic cancers. In
Wirkmechanismus
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide works by selectively inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus of a cell. rRNA is essential for the production of ribosomes, which are responsible for protein synthesis. By inhibiting RNA polymerase I transcription, N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide disrupts the production of ribosomes and induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. It also disrupts the production of ribosomes, leading to a decrease in protein synthesis and cell growth. N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. It has also shown promising results in preclinical models, making it a potential candidate for further development as an anticancer agent. However, there are also some limitations to using N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide in lab experiments. Its mechanism of action is complex, and further research is needed to fully understand its effects on cancer cells. Additionally, N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has been shown to have limited efficacy in certain types of cancers, such as lung cancer.
Zukünftige Richtungen
There are several future directions for research on N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide. One area of focus is the development of combination therapies that can enhance its anticancer effects. N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has also been shown to have potential as a radiosensitizer, making it a potential candidate for combination therapy with radiation. Additionally, further research is needed to fully understand its mechanism of action and identify biomarkers that can predict its efficacy in different types of cancers. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
In conclusion, N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide is a promising compound with potential as an anticancer agent. Its selective targeting of cancer cells and ability to induce DNA damage and activate the p53 pathway make it a potential candidate for further development. However, further research is needed to fully understand its mechanism of action and identify biomarkers that can predict its efficacy in different types of cancers.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide involves several steps, including the reaction of cyclohexylmethylamine with methylcyclopropanecarboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is then purified through column chromatography to yield N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide in its final form.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancers. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-13(12(14)11-7-8-11)9-10-5-3-2-4-6-10/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLDNPVRVQGKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)

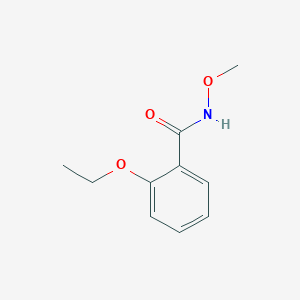
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)

![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
